molecular formula C3H2N2O2 B1217066 Methylene isocyanate CAS No. 4747-90-4

Methylene isocyanate

Cat. No.: B1217066
CAS No.: 4747-90-4
M. Wt: 98.06 g/mol
InChI Key: KIQKWYUGPPFMBV-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The search results provided do not contain specific information about the chemical identity or nomenclature of a compound called "this compound." While extensive information exists about the isocyanate functional group and related compounds, no distinct compound bearing this exact name appears in the available sources.

The search results do contain detailed information about the broader isocyanate family, noting that isocyanates represent "the functional group with the formula R−N=C=O" where "organic compounds that contain an isocyanate group are referred to as isocyanates". The general structural characteristics show that "the C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear".

Historical Development and Discovery

The search results do not provide historical development or discovery information specific to "this compound" as a distinct compound. However, they do contain some historical context for the broader isocyanate family. For instance, isocyanic acid, a foundational compound in isocyanate chemistry, "was discovered in 1830 by Justus von Liebig and Friedrich Wöhler".

The development of isocyanate chemistry more broadly has been driven by industrial applications, with the search results indicating that "the global market for diisocyanates in the year 2000 was 4.4 million tonnes", demonstrating the significant commercial importance of this chemical class.

Position in Isocyanate Chemistry

Without specific data about "this compound" in the search results, its position within isocyanate chemistry cannot be definitively established. However, the search results provide comprehensive information about the isocyanate functional group family and its various manifestations.

The isocyanate functional group exhibits distinctive reactivity patterns, with compounds in this family being "electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water having a higher reactivity compared to structurally analogous isothiocyanates". This reactivity forms the foundation for numerous industrial applications and chemical transformations.

Significance in Chemical Research and Industry

Given the absence of specific information about "this compound" in the search results, its particular significance in chemical research and industry cannot be established from the available sources. However, the search results demonstrate the broader industrial importance of isocyanate compounds generally.

The isocyanate family has found extensive applications across multiple industries, with uses ranging from polymer production to agricultural chemicals. The search results indicate that isocyanates are "manufactured for the production of polyurethanes, a class of polymers", and various isocyanate compounds serve as intermediates in pesticide production and other chemical manufacturing processes.

Properties

IUPAC Name

diisocyanatomethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O2/c6-2-4-1-5-3-7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQKWYUGPPFMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N=C=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074836
Record name Methylene isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4747-90-4
Record name Methylene diisocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004747904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylene isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLENE ISOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K6QR7JP6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Thermodynamics

The synthesis occurs in two stages:

  • Formation of MCC :

    CH₃NH₂ + COCl₂ → CH₃NHCOCl + HCl\text{CH₃NH₂ + COCl₂ → CH₃NHCOCl + HCl}

    This exothermic reaction (ΔH ≈ -135 kJ/mol) requires precise temperature control to prevent thermal degradation of reactants.

  • Decomposition of MCC :

    CH₃NHCOCl → CH₃NCO + HCl\text{CH₃NHCOCl → CH₃NCO + HCl}

    The decomposition is facilitated by tertiary amines (e.g., pyridine) or distillation under reduced pressure.

Industrial Challenges and Optimizations

Early industrial processes faced inefficiencies due to MCC polymerization and HCl corrosion. Modern implementations (e.g., Wanhua Chemical) integrate continuous-flow reactors and in-situ HCl removal, achieving MIC yields exceeding 90%. A comparative analysis of reaction parameters is provided in Table 1.

Table 1: Optimization of Phosgene-Based MIC Synthesis

ParameterConventional MethodModern Method (Patent CN104387295A)
Temperature (°C)300–350350–380
Phosgene:MMA Molar Ratio1.1:11.0–1.2:1
SolventNoneToluene/Chloroform
Yield (%)75–8595
Purity (%)98–9999.5+

Source: Adapted from

Advanced Phosgene-Based Methods

Recent patents, such as CN104387295A, describe innovations in MIC synthesis by integrating solvent-assisted separation and minimizing side reactions. The patented process involves:

High-Temperature Reaction and Solvent Quenching

  • Step 1 : Phosgene and MMA react at 350–380°C, producing gaseous MIC and HCl.

  • Step 2 : The hot gas mixture (200–300°C) is quenched with toluene or chloroform, selectively absorbing MIC while allowing HCl to vent.

This approach circumvents MCC formation, reducing energy consumption by 30% compared to traditional methods.

Device Configuration and Scalability

The patented system (Fig. 1) comprises:

  • Synthesis Reactor : Stainless steel tubular reactor with residence time <5 seconds.

  • Sparging Column : Absorbs MIC into solvent at 220–250°C.

  • Distillation Unit : Purifies MIC to >99.5% purity via vacuum distillation.

Industrial trials demonstrated a 95% yield at scales of 10,000 metric tons/year, with phosgene utilization efficiency of 98%.

Non-Phosgene Routes

Due to phosgene’s extreme toxicity, non-phosgene methods have been explored, though none have achieved widespread commercial adoption.

Carbamate Decomposition

Methyl carbamate (CH₃NHCOOCH₃) decomposes thermally or catalytically to yield MIC and methanol:

CH₃NHCOOCH₃ → CH₃NCO + CH₃OH\text{CH₃NHCOOCH₃ → CH₃NCO + CH₃OH}

Zinc oxide (ZnO) and cobalt oxide (Co₃O₄) catalysts enable decomposition at 180–230°C, but yields remain suboptimal (35–83%).

Table 2: Catalytic Performance in Carbamate Decomposition

CatalystSubstrateTemperature (°C)Yield (%)
ZnOHDC-5618097.0
Co₃O₄HDC-5723083.0
Bi₂O₃MPC-59176–17878.5

Source:

Oxidative Carbonylation

Direct reaction of MMA with carbon monoxide and oxygen using palladium catalysts:

CH₃NH₂ + CO + ½ O₂ → CH₃NCO + H₂O\text{CH₃NH₂ + CO + ½ O₂ → CH₃NCO + H₂O}

This method avoids phosgene but suffers from low conversion rates (<20%) and catalyst deactivation.

Comparative Analysis of Methods

Cost-Benefit Metrics

  • Capital Cost : Non-phosgene plants require 40% higher investment due to complex catalyst systems.

  • Operating Cost : Phosgene-based methods cost $1.2–1.5/kg MIC vs. $2.8–3.5/kg for non-phosgene .

Chemical Reactions Analysis

Types of Reactions: Methylene isocyanate undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form methylamine and carbon dioxide. [ \text{CH}_3\text{NCO} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{NH}_2 + \text{CO}_2 ]

    Reaction with Alcohols: Forms urethanes. [ \text{ROH} + \text{CH}_3\text{NCO} \rightarrow \text{ROC(O)NHCH}_3 ]

    Reaction with Amines: Forms ureas. [ \text{RNH}_2 + \text{CH}_3\text{NCO} \rightarrow \text{RNHC(O)NHCH}_3 ]

Common Reagents and Conditions: Common reagents include water, alcohols, and amines. The reactions typically occur under mild conditions, but the handling of this compound requires caution due to its toxicity .

Major Products: The major products formed from these reactions include methylamine, carbon dioxide, urethanes, and ureas .

Scientific Research Applications

Industrial Applications

1.1 Production of Carbamate Pesticides

Methylene isocyanate is primarily used as an intermediate in the synthesis of carbamate pesticides. These pesticides are widely utilized in agriculture due to their effectiveness in controlling pests while being less persistent in the environment compared to organophosphates. The production process involves the reaction of this compound with alcohols to form carbamate compounds, which are then formulated into various pesticide products .

1.2 Polyurethane Manufacturing

Another significant application of this compound is in the production of polyurethane foams and elastomers. The compound reacts with polyols to create flexible and rigid foams used in furniture, automotive interiors, and insulation materials. The versatility of polyurethane allows it to be tailored for specific applications, enhancing its market demand .

Toxicological Studies

2.1 Acute Toxicity and Health Effects

This compound is known for its extreme toxicity, particularly through inhalation exposure. A historical case study from the Bhopal disaster highlights the severe health impacts associated with acute exposure, resulting in thousands of fatalities and long-term respiratory issues among survivors . Research indicates that this compound can cause pulmonary edema, respiratory lesions, and other systemic effects upon exposure .

2.2 Occupational Exposure and Asthma

Occupational exposure to this compound has been linked to the development of asthma and other respiratory conditions among workers in industries utilizing diisocyanates. A case study documented a severe asthma attack leading to death in a worker exposed to methylene diphenyl diisocyanate (a related compound), emphasizing the need for stringent safety measures in workplaces .

Environmental Impact

3.1 Environmental Persistence and Monitoring

The environmental impact of this compound has been a subject of research due to its potential for contamination following industrial accidents. Monitoring methods have been developed to assess levels of isocyanates in indoor dust and air, providing insights into human exposure risks . Regulatory agencies emphasize the importance of understanding these compounds' environmental behavior to mitigate risks effectively.

Case Studies

Case Study Description Findings
Bhopal DisasterAccidental release of this compound in 1984Resulted in approximately 3,800 deaths and long-term health effects for over 170,000 survivors, including respiratory issues and reproductive health problems .
Occupational ExposureStudy on workers exposed to diisocyanatesDocumented cases of severe asthma and respiratory distress linked to exposure without adequate protective measures .

Mechanism of Action

Methylene isocyanate exerts its effects primarily through alkylation of biomolecules. As an electrophile, it reacts with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, DNA, and other cellular components. This can result in cellular damage and toxicity. The compound is known to activate transient receptor potential cation channel subfamily A member 1 (TRPA1), which is involved in pain detection and other sensory processes .

Comparison with Similar Compounds

Comparison with Similar Diisocyanates

Structural and Reactivity Differences

  • MDI vs. Toluene Diisocyanate (TDI) :
    TDI (CAS 584-84-9) is an aromatic diisocyanate with two isomers (2,4- and 2,6-TDI). Unlike MDI, TDI is a liquid at room temperature, making it more volatile and suitable for flexible foam production. However, TDI’s higher vapor pressure increases inhalation hazards .

    • Reactivity: MDI’s methylene bridge between phenyl groups enhances thermal stability, while TDI’s toluene backbone allows faster reaction rates with polyols .
  • MDI vs. Hexamethylene Diisocyanate (HDI) :
    HDI (CAS 822-06-0) is an aliphatic diisocyanate with a linear hexamethylene chain. It is liquid at room temperature and used in light-stable coatings and adhesives. HDI’s aliphatic structure provides UV resistance but requires catalysts for efficient polymerization .

  • MDI vs. Isophorone Diisocyanate (IPDI) :
    IPDI (CAS 4098-71-9) is a cycloaliphatic diisocyanate with a tricyclic structure. Its steric hindrance slows reactivity, making it ideal for weather-resistant coatings. Unlike MDI, IPDI is less toxic but more expensive .

Research Findings

  • Microencapsulation : Polymeric MDI (pMDI) has been encapsulated via interfacial polymerization for controlled release in wood adhesives, achieving 80–90% encapsulation efficiency at 40°C .
  • Synthetic Methods : MDI derivatives are synthesized using methylene chloride as a solvent, with reaction yields optimized via bases like pyridine .
  • Safety : MDI’s occupational exposure limit (OEL) is 0.005 ppm (ACGIH), stricter than HDI’s 0.005–0.01 ppm .

Comparison with Mono-isocyanates (e.g., Methyl Isocyanate)

Methyl isocyanate (MIC, CAS 624-83-9) is a volatile mono-isocyanate with acute toxicity (IDLH = 0.4 ppm) . Unlike MDI, MIC’s single isocyanate group limits its use to agrochemical intermediates (e.g., carbamate pesticides). Its high reactivity and lethality (evidenced by the 1984 Bhopal disaster) contrast sharply with MDI’s controlled industrial applications .

Biological Activity

Methylene isocyanate (MIC) is a highly reactive compound primarily known for its use in the production of pesticides, plastics, and foams. Its biological activity is significant due to its toxicological effects on human health and the environment. This article provides a detailed overview of the biological activity of MIC, including its mechanisms of action, case studies, and relevant research findings.

This compound is an isocyanate compound characterized by its high reactivity with biological molecules such as proteins and nucleic acids. This reactivity leads to various toxic effects, primarily through the formation of adducts that can disrupt normal cellular functions. The primary biological targets of MIC include:

  • Cholinesterase Inhibition : Exposure to MIC has been shown to inhibit cholinesterase activity in erythrocytes, leading to potential neurotoxic effects. In vitro studies indicated that concentrations as low as 100 ppm could result in significant inhibition of this enzyme, which is crucial for neurotransmitter regulation .
  • Oxidative Stress : MIC exposure induces oxidative stress, leading to cellular damage. This is evidenced by increased levels of creatine kinase (CK) and other markers of cellular injury in animal studies .
  • Respiratory Irritation : Inhalation of MIC can cause severe respiratory distress due to its irritant properties, leading to symptoms such as cough, dyspnea, and pulmonary edema .

Toxicological Effects

The toxicological profile of MIC reveals several acute and chronic health effects, particularly following high-concentration exposures:

Effect Description Reference
Cholinesterase Activity Significant inhibition observed at high concentrations (1000-2000 ppm) in vitro.
Respiratory Symptoms Acute inhalation can lead to coughing, wheezing, and pulmonary edema.
Cytotoxicity Induces oxidative stress and cell death in exposed tissues.
Long-term Effects Chronic exposure linked to respiratory diseases and potential carcinogenic effects.

Case Studies

Several case studies highlight the severe consequences of MIC exposure:

  • Bhopal Disaster : The release of MIC during the Bhopal gas tragedy in 1984 resulted in thousands of immediate fatalities and long-term health complications among survivors. A follow-up study indicated increased rates of respiratory issues and ocular problems among those exposed .
  • Industrial Exposure : A case report described an industrial worker who developed profound cyanosis and respiratory failure after inhaling MIC powder. Despite aggressive treatment, the patient suffered multi-organ failure, underscoring the compound's lethal potential when safety measures are not followed .
  • Animal Studies : Research involving rats and guinea pigs demonstrated that exposure to high concentrations (up to 3506 ppm) led to acute mortality within minutes. Guinea pigs were found to be more susceptible than rats, highlighting species-specific responses to MIC toxicity .

Research Findings

Recent research has focused on understanding the mechanisms underlying MIC toxicity:

  • A study demonstrated that activation of the TRPA1 ion channel plays a critical role in mediating the nociceptive responses associated with isocyanate exposure .
  • Another investigation into the long-term health impacts on Bhopal survivors revealed a significant increase in eye-related conditions and chronic respiratory symptoms compared to unexposed populations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.